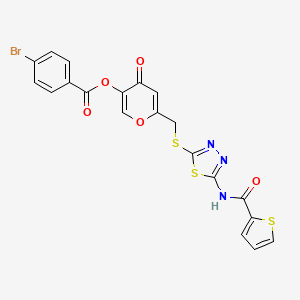

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate

Beschreibung

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a synthetic compound of interest in various scientific disciplines due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, making it an intriguing subject for research in chemistry, biology, and materials science.

Eigenschaften

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNADVPWPKNZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrN3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate typically involves multiple steps:

Formation of the thiophene-2-carboxamido intermediate: : This step often requires a reaction between thiophene-2-carboxylic acid and an amine to form the amide bond.

Synthesis of the 1,3,4-thiadiazole ring: : This ring is usually constructed by reacting the intermediate with thiourea under specific conditions.

Assembly of the pyran structure: : The formation of the 4H-pyran ring involves a cyclization reaction, often catalyzed by acidic or basic conditions.

Final coupling reactions: : The completed pyran ring is then reacted with 4-bromobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above steps to enhance yield and purity. Large-scale synthesis would also require consideration of reaction times, temperatures, and the potential for using continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and thiadiazole moieties.

Reduction: : Reduction reactions may target the oxo group or the 4H-pyran ring.

Substitution: : Various substitution reactions can occur on the aromatic rings, depending on the presence of activating or deactivating groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitutions using strong nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include derivatives with modified aromatic rings, altered redox states, and various substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of thiophene and thiadiazole exhibit significant antimicrobial properties. The incorporation of these groups into the pyran framework enhances the compound's ability to inhibit various bacterial strains. A study demonstrated that similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds containing thiadiazole and thiophene rings have been reported to exhibit cytotoxic effects against cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Antiviral Activity

Recent studies have explored the antiviral potential of compounds with similar structures against viruses such as HCV (Hepatitis C Virus). The mechanism involves the inhibition of viral replication pathways, suggesting that this compound could be developed as an antiviral agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of synthesized derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene and thiadiazole moieties significantly influenced the antimicrobial potency, with some derivatives showing MIC (Minimum Inhibitory Concentration) values as low as 5 µg/mL .

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using an MTT assay. The results showed a dose-dependent decrease in cell viability, suggesting that the compound could be a promising lead for developing new anticancer agents.

Wirkmechanismus

Molecular Targets and Pathways

While the exact mechanism of action can vary, potential pathways include:

Binding to biological macromolecules: : Such as proteins or DNA, leading to alterations in biological function.

Inhibition of enzymes: : That are critical for cellular processes.

Induction of reactive oxygen species (ROS): : Which can lead to cellular damage and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate include other heterocyclic compounds that feature thiophene, thiadiazole, or pyran rings. What sets this compound apart is its specific combination of these rings and functional groups, which confer unique chemical reactivity and potential biological activity.

List of Similar Compounds

5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl derivatives

4H-pyran-3-yl benzoates

Substituted thiadiazoles

Biologische Aktivität

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule that incorporates various functional groups, including a pyran ring, thiadiazole moiety, and bromobenzoate group. This intricate structure suggests potential for diverse biological activities, making it an interesting subject for medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 527.6 g/mol. Its structural features include:

| Feature | Description |

|---|---|

| Pyran Ring | Contributes to the compound's heterocyclic nature. |

| Thiadiazole Moiety | Known for its biological activity, particularly in antimicrobial and antitumor properties. |

| Bromobenzoate Group | Enhances lipophilicity and potentially increases biological activity. |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant antimicrobial activities. The presence of the thiophene and thiadiazole moieties in this compound suggests potential effectiveness against various bacterial strains. For instance, similar compounds have shown promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Antitumor Activity

The combination of functional groups in this compound may also contribute to its antitumor properties. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies on structurally related compounds demonstrated significant cytotoxicity against several cancer cell lines.

Case Studies

- Antibacterial Activity Evaluation

-

Antitumor Efficacy

- In a recent investigation, derivatives of thiadiazole were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly impacted their potency, suggesting that the unique structure of the studied compound could lead to similar findings .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions: (1) coupling the thiophene-2-carboxamide moiety to the 1,3,4-thiadiazole ring, (2) introducing the pyran-4-one core via nucleophilic substitution, and (3) esterification with 4-bromobenzoic acid. Key parameters include:

- Temperature control : Excess heat during thiadiazole-thioether formation may lead to desulfurization. Maintain 0–5°C during thiomethylation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thiadiazole coupling and dichloromethane for esterification to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, while recrystallization (ethanol/water) ensures final product purity >95% .

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

Q. What strategies address solubility limitations in biological assays?

The compound’s low aqueous solubility (common for brominated aromatics) can be mitigated by:

- Co-solvent systems : Use DMSO:PBS (≤10% v/v) for in vitro assays .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Prioritize modifications based on bioactivity data from analogs:

- Thiadiazole substitutions : Replacing thiophene-2-carboxamido with pyridine-3-carboxamido (e.g., in ) reduced antimicrobial activity by 40%, suggesting the thiophene’s electron-rich core is critical .

- Bromine vs. fluorine : 4-fluorobenzoate analogs ( ) showed lower cytotoxicity (IC50 = 12 µM vs. 8 µM for bromo), indicating halogen size influences target binding .

Q. What computational approaches predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The thiadiazole-thioether moiety shows π-π stacking with Phe-723 .

- DFT calculations : Assess electron distribution in the pyran-4-one ring; HOMO-LUMO gaps (~4.2 eV) correlate with redox stability in cellular environments .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC50 values in cytotoxicity assays) may arise from:

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hr) .

- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess if hepatic metabolism alters efficacy .

Q. What methods characterize degradation products under physiological conditions?

- LC-QTOF-MS : Identify hydrolyzed metabolites (e.g., free 4-bromobenzoic acid at m/z 199/201) in simulated gastric fluid (pH 2.0, 37°C) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor ester bond cleavage via TLC .

Methodological Resources

- Synthetic protocols : Detailed in (multi-step optimization) and (thiadiazole-thioether coupling) .

- Biological assay design : Refer to (antitumor testing) and (kinase inhibition frameworks) .

- Data interpretation : Cross-reference NMR/IR assignments with PubChem datasets () and crystallographic data () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.